![molecular formula C12H12ClN3O2 B2411331 methyl 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate CAS No. 1856071-37-8](/img/structure/B2411331.png)
methyl 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate
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Description
“Methyl 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a 2-chlorobenzyl group attached to one of the nitrogen atoms in the pyrazole ring, an amino group attached to the 3-position of the pyrazole ring, and a methyl ester group attached to the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 2-chlorobenzyl group, the amino group, and the methyl ester group . The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the amino group could participate in reactions such as acylation or alkylation, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar ester and amino groups could influence its solubility in different solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-18-12(17)9-7-16(15-11(9)14)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWVERIOLJSVKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1N)CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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